molecular formula C22H18O2 B14603540 Methyl 7,12-dimethyltetraphene-2-carboxylate CAS No. 60786-57-4

Methyl 7,12-dimethyltetraphene-2-carboxylate

Cat. No.: B14603540
CAS No.: 60786-57-4
M. Wt: 314.4 g/mol
InChI Key: CXCGCTITUOEVIL-UHFFFAOYSA-N
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Description

Methyl 7,12-dimethyltetraphene-2-carboxylate is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a tetraphene structure with methyl substituents at the 7 and 12 positions and a carboxylate group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,12-dimethyltetraphene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tetraphene derivatives followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and anhydrous conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,12-dimethyltetraphene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms, often using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetraphene ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetraphene derivatives, quinones, and reduced forms of the original compound. These products have distinct chemical and physical properties that can be utilized in different applications.

Scientific Research Applications

Methyl 7,12-dimethyltetraphene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.

    Biology: Research on its biological activity includes studies on its potential carcinogenic effects and interactions with biological macromolecules.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.

    Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 7,12-dimethyltetraphene-2-carboxylate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis. The compound’s molecular targets include DNA, enzymes involved in metabolic pathways, and cellular receptors. Its effects are mediated through the activation of specific signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7,12-Dimethylbenz[a]anthracene: A structurally similar compound known for its potent carcinogenic properties.

    Benzo[a]pyrene: Another PAH with significant biological activity and environmental relevance.

    Chrysene: A PAH with a similar ring structure but different substitution patterns.

Uniqueness

Methyl 7,12-dimethyltetraphene-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications.

Properties

CAS No.

60786-57-4

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 7,12-dimethylbenzo[a]anthracene-2-carboxylate

InChI

InChI=1S/C22H18O2/c1-13-17-6-4-5-7-18(17)14(2)21-19(13)11-10-15-8-9-16(12-20(15)21)22(23)24-3/h4-12H,1-3H3

InChI Key

CXCGCTITUOEVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)C(=O)OC

Origin of Product

United States

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